(R)-3-(Boc-aminomethyl)piperidine, also known as tert-butyl N-[(3R)-piperidin-3-yl]carbamate, is a chiral compound widely used in organic synthesis. It is classified as a piperidine derivative and serves as an important intermediate in the synthesis of various pharmaceuticals. The compound has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its purity can reach up to 98% as determined by gas chromatography and titration analysis .
This compound is commercially available from several suppliers, including VWR and Thermo Scientific, which provide detailed specifications and safety data for handling and storage . The compound's CAS number is 309956-78-3, and it is categorized under synthetic organic chemistry and chiral building blocks .
The synthesis of (R)-3-(Boc-aminomethyl)piperidine typically involves the protection of the amine group in piperidine using a tert-butoxycarbonyl (Boc) group. This process allows for selective reactions at other functional groups without affecting the amine.
One common method includes the reaction of piperidine with Boc anhydride in the presence of a base such as triethylamine to form the Boc-protected amine. The reaction conditions generally require an inert atmosphere to prevent oxidation and ensure high yields .
(R)-3-(Boc-aminomethyl)piperidine can undergo various chemical reactions, including:
These reactions are essential for constructing more complex molecules in medicinal chemistry and drug development .
The deprotection typically involves treatment with hydrochloric acid or trifluoroacetic acid, which cleaves the Boc group without affecting other functionalities present on the piperidine ring .
The compound is characterized by its ability to form stable intermediates during chemical reactions due to its chiral nature, which is crucial for synthesizing enantiomerically pure drugs. Its reactivity profile allows it to participate in nucleophilic substitutions and coupling reactions effectively .
(R)-3-(Boc-aminomethyl)piperidine finds significant applications in scientific research, particularly in organic synthesis as an intermediate for:
Its role in synthesizing important intermediates underscores its value in medicinal chemistry and pharmaceutical research .
The stereogenic center at the C3 position of (R)-3-(Boc-aminomethyl)piperidine governs its three-dimensional orientation, dictating interactions with biological targets. The R-configuration positions the Boc-aminomethyl group in a specific spatial arrangement that influences hydrogen-bonding capabilities, molecular rigidity, and receptor-binding affinity. This enantiomer is preferred in neurological drug design due to its complementarity with chiral environments of enzymes like DPP-IV (Dipeptidyl Peptidase-4), where it enhances inhibitor potency by 10-100× compared to the S-counterpart [6] [10]. Racemic mixtures (e.g., Boc-(R,S)-(3-aminomethyl)piperidine) exhibit reduced efficacy in such applications, underscoring the necessity for enantiopure synthesis [3] [7].
Table 1: Enantiomer-Specific Applications of 3-(Boc-aminomethyl)piperidine Derivatives
Configuration | Biological Target | Key Advantage | Source Application |
---|---|---|---|
R-enantiomer | DPP-IV inhibitors | Enhanced binding affinity (IC₅₀ < 1 nM) | Antidiabetic drugs (e.g., Alogliptin intermediates) [10] |
Racemic mixture | Peptide backbone modification | Cost-effective solubility enhancement | Peptide therapeutics [3] [7] |
R-enantiomer | Neurological receptors | Stereoselective inhibition of serotonin transporters | Neuropharmacology probes [6] |
The formal IUPAC name for this compound is tert-butyl ((3R)-piperidin-3-ylmethyl)carbamate, systematically denoting the Boc-protected amine on the methylene group attached to C3 of the (R)-piperidine ring [4] [6]. Industry usage, however, favors simplified or variant names:
This terminological divergence arises from legacy naming conventions in pharmaceutical patents and commercial catalogs, where brevity often overrides systematic precision. For example, Sigma-Aldrich uses “(R)-3-(Boc-amino)piperidine” for a structurally distinct compound (Boc directly on C3-amine, not aminomethyl), risking confusion [2].
Table 2: Nomenclature Comparison Across Sources
Naming Style | Example Terminologies | Context of Use | Source |
---|---|---|---|
IUPAC Systematic | tert-butyl N-[(3R)-piperidin-3-yl]carbamate | Chemical databases, patents | [4] |
Industry Shortened | (R)-3-(Boc-amino)piperidine | Commercial catalogs, synthesis reports | [2] [5] |
Descriptor Hybrid | Boc-(R)-(3-aminomethyl)piperidine | Research articles, reagent suppliers | [3] [8] |
Early routes to 3-aminomethylpiperidine derivatives relied on racemic synthesis followed by diastereomeric salt resolution—a low-yielding process (<20% ee) requiring chiral acids like tartrates [10]. The 2000s saw a shift toward enantioselective methods driven by demand for R-enantiomers in DPP-IV inhibitors. Key developments include:
The prioritization of the R-enantiomer solidified with clinical successes like Alogliptin, where its configuration reduced off-target effects compared to S-counterparts [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1